molecular formula H4NaO7P2 B1346107 焦磷酸二钠 CAS No. 7758-16-9

焦磷酸二钠

货号: B1346107
CAS 编号: 7758-16-9
分子量: 200.96 g/mol
InChI 键: MHXGNUVRVJWHJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

焦磷酸氢钠,也称为焦磷酸二氢二钠,是一种无机化合物,化学式为 Na₂H₂P₂O₇。 它由钠阳离子和焦磷酸二氢阴离子组成。 这种白色、水溶性固体通常用作各种应用中的缓冲剂和螯合剂,特别是在食品工业中 .

作用机制

作为膨松剂,焦磷酸氢钠在潮湿和热的作用下与碳酸氢钠反应生成二氧化碳气体。 这种气体赋予烘焙食品轻盈蓬松的质地 . 此外,焦磷酸氢钠与面团中的淀粉和蛋白质形成离子键,提供湿润的质地 .

类似化合物:

  • 磷酸二钠 (Na₂HPO₄)
  • 焦磷酸四钠 (Na₄P₂O₇)
  • 六偏磷酸钠 (Na₆P₆O₁₈)
  • 三磷酸五钠 (Na₅P₃O₁₀)

比较: 焦磷酸氢钠在充当膨松剂和螯合剂方面的独特能力。虽然磷酸二钠和焦磷酸四钠也用于食品加工,但它们不具有相同的膨松特性。 六偏磷酸钠和三磷酸五钠主要用作螯合剂和水软化剂 .

安全和危害

Disodium diphosphate is generally recognized as safe (GRAS) for use in food, but there are warnings of excessive use because it may lead to imbalanced levels of minerals in the body and bone loss . It’s not considered to be an environmental toxin or potentially harmful to humans .

未来方向

Given the importance of phosphate systems, there have been several studies of their physicochemical properties in aqueous solutions . The goal is to understand and control the various physicochemical phenomena and processes involved in these solutions . The literature analysis of the dipotassium or/and disodium hydrogen phosphates in aqueous solutions shows a deficiency of thermodynamic properties at various temperatures .

生化分析

Biochemical Properties

Disodium diphosphate plays a crucial role in biochemical reactions, particularly in the regulation of pH and as a source of phosphate ions. It interacts with several enzymes, including alkaline phosphatase and pyrophosphatase, which catalyze the hydrolysis of phosphate esters and pyrophosphate, respectively. These interactions are essential for maintaining cellular phosphate homeostasis and energy metabolism .

Cellular Effects

Disodium diphosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a phosphate donor in phosphorylation reactions, which are critical for the activation and deactivation of proteins involved in signal transduction. Additionally, disodium diphosphate can affect gene expression by modulating the activity of transcription factors that respond to changes in phosphate levels .

Molecular Mechanism

At the molecular level, disodium diphosphate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with other phosphate-containing substrates. For example, disodium diphosphate can inhibit the activity of pyrophosphatase by binding to its active site, preventing the hydrolysis of pyrophosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disodium diphosphate can change over time due to its stability and degradation. Disodium diphosphate is relatively stable under standard conditions, but it can hydrolyze to form monosodium phosphate and free phosphate ions over extended periods. Long-term studies have shown that disodium diphosphate can have sustained effects on cellular function, particularly in maintaining phosphate homeostasis .

Dosage Effects in Animal Models

The effects of disodium diphosphate vary with different dosages in animal models. At low doses, it can enhance phosphate availability and support normal cellular functions. At high doses, disodium diphosphate can cause adverse effects, including toxicity and disruption of calcium and phosphate balance. Threshold effects have been observed, where the beneficial effects of disodium diphosphate plateau and toxic effects become more pronounced at higher concentrations .

Metabolic Pathways

Disodium diphosphate is involved in several metabolic pathways, including those related to phosphate metabolism and energy production. It interacts with enzymes such as pyrophosphatase and alkaline phosphatase, which play key roles in the hydrolysis of pyrophosphate and phosphate esters. These interactions are crucial for maintaining metabolic flux and regulating the levels of phosphate-containing metabolites .

Transport and Distribution

Within cells and tissues, disodium diphosphate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via phosphate transporters and can bind to proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are important for ensuring the proper distribution and utilization of disodium diphosphate within the cell .

Subcellular Localization

Disodium diphosphate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, disodium diphosphate can be targeted to the mitochondria, where it plays a role in energy metabolism and phosphate homeostasis .

准备方法

合成路线和反应条件: 焦磷酸氢钠是通过用氢氧化钠或碳酸钠部分中和食品级磷酸来合成单磷酸钠。 然后,在约 250°C 下脱水单磷酸钠以形成焦磷酸氢钠 .

工业生产方法: 在工业环境中,将食品级纯碱添加到中和器中,并在搅拌下加热。然后添加食品级磷酸进行中和反应,将反应终点 pH 控制在 4-4.4,以生成磷酸二氢钠。将溶液过滤,通过蒸发浓缩,冷却结晶,离心分离,干燥形成无水磷酸二氢钠。 然后在 140-200°C 下加热,将其转化为焦磷酸氢钠 .

反应类型:

常用试剂和条件:

    碳酸氢钠: 在烘焙中用于生成二氧化碳气体。

    水: 水解焦磷酸氢钠生成正磷酸钠。

主要产品:

    二氧化碳 (CO₂): 与碳酸氢钠反应过程中生成。

    正磷酸钠 (Na₃PO₄): 水解过程中形成.

属性

{ "Design of the Synthesis Pathway": "Disodium diphosphate can be synthesized by reacting sodium pyrophosphate with sodium hydroxide.", "Starting Materials": [ "Sodium pyrophosphate", "Sodium hydroxide" ], "Reaction": [ "Mix sodium pyrophosphate and sodium hydroxide in a reaction vessel.", "Stir the mixture at room temperature until all solids dissolve.", "Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting solution to remove any insoluble impurities.", "Evaporate the filtrate to dryness to obtain disodium diphosphate as a white crystalline solid." ] }

7758-16-9

分子式

H4NaO7P2

分子量

200.96 g/mol

IUPAC 名称

disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

InChI

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

InChI 键

MHXGNUVRVJWHJK-UHFFFAOYSA-N

SMILES

OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

规范 SMILES

OP(=O)(O)OP(=O)(O)O.[Na]

沸点

Decomposes (NIOSH, 2024)
Decomposes

颜色/形态

White crystalline powder

密度

Density: 1.86 /Hexahydrate/

熔点

1810 °F (NIOSH, 2024)
988 °C
1810 °F

68915-31-1
7758-16-9
7782-95-8

物理描述

Liquid;  Other Solid;  Pellets or Large Crystals;  Dry Powder
White powder or grains
White solid;  [Merck Index] White odorless powder;  [MSDSonline]

Pictograms

Corrosive; Irritant

相关CAS编号

10042-91-8

溶解度

Soluble in water
Sol in wate

蒸汽压力

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does SAPP impact the texture of meat products?

A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].

Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?

A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].

Q3: Does SAPP impact the shelf life of meat products?

A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].

Q4: How does SAPP affect the stability of strawberry puree during processing?

A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].

Q5: Can SAPP be used to prevent darkening in potatoes?

A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].

Q6: Does SAPP affect the quality of frozen fish fillets?

A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].

Q7: How does SAPP function as a leavening agent in baked goods?

A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].

Q8: How does SAPP interact with other ingredients in baked goods?

A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].

Q9: What is the molecular formula and weight of SAPP?

A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.

Q10: How does the type of phosphate salt affect its functionality in meat products?

A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].

Q11: Do different phosphate salts have different antimicrobial effects?

A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].

Q12: How does the pH of the food matrix affect SAPP's functionality?

A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].

Q13: Can SAPP be encapsulated to improve its application in food products?

A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].

Q14: Are there any concerns regarding the use of phosphates in food?

A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].

Q15: Are there any alternatives to SAPP in food applications?

A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].

Q16: What analytical techniques are used to study the interaction of SAPP with food components?

A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].

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